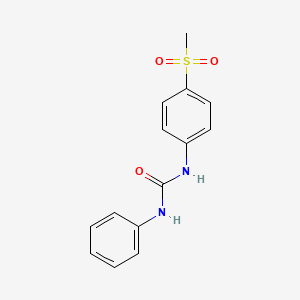

1-(4-(Methylsulfonyl)phenyl)-3-phenylurea

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O3S |

|---|---|

Molecular Weight |

290.34 g/mol |

IUPAC Name |

1-(4-methylsulfonylphenyl)-3-phenylurea |

InChI |

InChI=1S/C14H14N2O3S/c1-20(18,19)13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) |

InChI Key |

BNCVKEKVEUVIPN-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 4 Methylsulfonyl Phenyl 3 Phenylurea Analogues

General Strategies for Urea (B33335) Bond Formation

The construction of the urea bond is a cornerstone of organic synthesis. Several reliable methods have been established, each with its own advantages regarding substrate scope, reaction conditions, and scalability.

The most direct and widely utilized method for synthesizing N,N'-disubstituted ureas is the condensation reaction between a primary or secondary amine and an isocyanate. commonorganicchemistry.com This reaction is typically a straightforward nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate.

The process is generally efficient and clean, often proceeding at room temperature in a suitable solvent such as acetone, tetrahydrofuran (THF), or dichloromethane (DCM). commonorganicchemistry.comasianpubs.org A key advantage of this method is that it does not require the presence of a base. commonorganicchemistry.com For example, the synthesis of various diaryl urea derivatives can be achieved by coupling an appropriate aryl amine with an aryl isocyanate in acetone, leading to good yield and purity of the final product. asianpubs.org A specific instance is the preparation of 1-methyl-3-phenylurea, which is accomplished by the dropwise addition of methylisocyanate to a solution of aniline. prepchem.com

| Reactant 1 | Reactant 2 | Solvent(s) | Conditions | Product Type |

| Aryl Amine | Aryl Isocyanate | Acetone | Room Temperature | Diaryl Urea asianpubs.org |

| Amine | Isocyanate | DMF, THF, DCM | Room Temperature | Disubstituted Urea commonorganicchemistry.com |

| Aniline | Methylisocyanate | Ether | 4°C, with stirring | 1-Methyl-3-phenylurea prepchem.com |

Handling isocyanates can be challenging due to their toxicity and reactivity. To circumvent this, methods involving the in situ generation of isocyanates from more stable precursors have been developed. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a safer and more manageable substitute for the highly toxic phosgene gas. commonorganicchemistry.comnih.govgoogle.com

In this approach, a primary amine is treated with triphosgene in a suitable solvent like dichloromethane, often in the presence of a base. asianpubs.orgnih.gov This reaction generates an isocyanate intermediate, which is not isolated but is immediately allowed to react with a second amine to form the desired unsymmetrical urea. nih.gov The progress of the isocyanate formation can be monitored by infrared (IR) spectroscopy, looking for the characteristic isocyanate peak around 2250–2275 cm⁻¹. asianpubs.org Other reagents, such as carbonyldiimidazole (CDI), also serve as effective alternatives to phosgene for the in situ generation of reactive intermediates for urea synthesis. commonorganicchemistry.com A practical one-pot synthesis of ureas from Boc-protected amines has also been described, utilizing 2-chloropyridine and trifluoromethanesulfonyl anhydride for the in situ generation of the isocyanate. acs.orgnih.gov

| Isocyanate Precursor | Amine | Reagents/Conditions | Key Feature |

| Triphosgene | Primary Amine | Dichloromethane, Base | Solid phosgene surrogate asianpubs.orgnih.gov |

| Boc-protected Amine | - | 2-chloropyridine, Trifluoromethanesulfonyl anhydride | One-pot synthesis acs.orgnih.gov |

| Carbonyldiimidazole (CDI) | Primary Amine | - | Phosgene alternative commonorganicchemistry.com |

An innovative one-pot method for synthesizing trisubstituted ureas employs bench-stable α-chloroaldoxime O-methanesulfonates and secondary amines under mild reaction conditions. rsc.orgrsc.org This strategy involves the in situ generation of a postulated isocyanate through the rearrangement of the α-chloroaldoxime O-methanesulfonate. rsc.org

Two distinct protocols have been developed to accommodate both secondary aromatic and aliphatic amines. rsc.org The reaction's success, particularly with aromatic amines, is influenced by the electrophilicity of the α-chloroaldoxime O-methanesulfonate and the nucleophilicity of the amine. For instance, aryl groups on the aldoxime bearing electron-withdrawing substituents give high yields of the urea product, whereas those with electron-donating groups show no reactivity. rsc.org This highlights the electronic factors governing this transformation.

| Amine Type | α-Chloroaldoxime O-Methanesulfonate Substituent | Yield | Reference |

| N-methyl anilines | Unsubstituted aryl | Good | rsc.org |

| N-methyl anilines | Electron-withdrawing group on aryl | High | rsc.org |

| N-methyl anilines | Electron-donating group on aryl | No reaction | rsc.org |

Specific Synthesis Pathways for 1-(4-(Methylsulfonyl)phenyl)-3-phenylurea and Related Analogues

The synthesis of the target compound and its structurally related analogues often employs the general strategies mentioned above, tailored to the specific functionalities of the reactants. Nucleophilic addition remains the core reaction, while multistep sequences are necessary for building more complex structures.

The formation of the urea bond in this compound and its analogues is fundamentally a nucleophilic addition reaction. nih.gov This involves the attack of the nucleophilic nitrogen atom of an amine, such as 4-(methylsulfonyl)aniline (B1202210), on the electrophilic carbonyl carbon of an isocyanate, like phenyl isocyanate.

This key bond-forming step is central to the synthesis of a wide variety of aromatic ureas. nih.gov The reaction conditions are typically mild, and the modularity of this approach allows for the synthesis of a large library of analogues by simply varying the amine and isocyanate components. The efficiency of the nucleophilic addition allows for the construction of compounds with diverse electronic and steric properties, making it a powerful tool in medicinal chemistry and materials science.

The synthesis of complex analogues of this compound often requires multistep reaction sequences to first construct the necessary precursors. For example, the synthesis of pharmacologically active diaryl ureas like Sorafenib involves an initial multistep preparation of a complex amine intermediate, which is then coupled with an appropriate isocyanate in the final step. asianpubs.org

Similarly, the synthesis of the 4-(methylsulfonyl)phenyl moiety itself can be part of a longer synthetic route. A relevant example is the synthesis of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, which begins with thioanisole. google.com The thioanisole is converted through several steps into a 1-(4-methylthiophenyl) intermediate, which is then oxidized in the final step to form the methylsulfonyl group. google.com This demonstrates how the key sulfonylphenyl fragment can be elaborated from simpler starting materials before its incorporation into the final urea structure. Modern techniques, such as automated multistep continuous flow synthesis, can also be employed to rapidly and efficiently generate libraries of complex heterocyclic analogues. nih.gov

Catalytic Approaches in Urea Synthesis (e.g., DMAP-mediated reactions)

The formation of the urea linkage is a cornerstone of synthesizing this compound analogues. While classical methods often involve the use of reactive and hazardous isocyanates, modern catalytic approaches provide safer and more efficient alternatives. Among these, 4-dimethylaminopyridine (DMAP) has emerged as a potent nucleophilic catalyst in various organic transformations, including the synthesis of ureas.

DMAP-mediated reactions for urea synthesis often proceed through the activation of a carboxylic acid derivative or a related precursor. In a common strategy, a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used as a coupling agent in the presence of DMAP. The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. DMAP then intercepts this intermediate to form a reactive N-acylpyridinium species. This species readily reacts with an amine to form the desired amide or, in the context of urea synthesis, can be adapted to facilitate the formation of the urea bond from appropriate starting materials.

For instance, a synthetic scheme for preparing phenyl urea analogues utilizes EDC and DMAP in dichloromethane (DCM) as the solvent system. researchgate.net While specific yields and reaction times for the synthesis of this compound analogues using this exact method are not extensively detailed in the public domain, the general applicability of this catalytic system is recognized.

Below is a representative table illustrating the potential application of a DMAP-mediated approach for the synthesis of a hypothetical series of this compound analogues. The yields are projected based on typical outcomes for similar diaryl urea syntheses.

| Entry | Phenyl Ring Substituent (R) | Amine Starting Material | Coupling Reagents | Solvent | Projected Yield (%) |

| 1 | H | Aniline | EDC, DMAP | DCM | 85-95 |

| 2 | 4-Cl | 4-Chloroaniline | EDC, DMAP | DCM | 80-90 |

| 3 | 4-OCH3 | 4-Methoxyaniline | EDC, DMAP | DCM | 82-92 |

| 4 | 3-CF3 | 3-(Trifluoromethyl)aniline | EDC, DMAP | DCM | 75-85 |

Design Principles for Structural Modification and Library Generation

The structural framework of this compound offers multiple points for modification to generate a library of analogues with diverse physicochemical and biological properties. The design principles for these modifications are often guided by the desire to probe specific interactions with biological targets or to optimize pharmacokinetic profiles.

Key Areas for Structural Modification:

Phenyl Ring B (The terminal phenyl group): This ring provides a significant opportunity for diversification. A wide array of substituents can be introduced at the ortho, meta, and para positions to explore the impact of steric bulk, electronic effects (electron-donating vs. electron-withdrawing groups), and lipophilicity on the molecule's activity.

Library Generation Strategies:

The generation of a library of this compound analogues can be efficiently achieved through combinatorial chemistry approaches, either in solution-phase or on solid-phase.

Solution-Phase Synthesis: This approach involves the parallel synthesis of individual compounds in separate reaction vessels. It is well-suited for creating smaller, focused libraries and allows for straightforward purification and characterization of each analogue. A typical solution-phase library synthesis would involve reacting 4-(methylsulfonyl)aniline with a diverse panel of substituted phenyl isocyanates.

Solid-Phase Synthesis: For generating larger and more diverse libraries, solid-phase synthesis is often the method of choice. In this strategy, one of the starting materials is attached to a solid support (e.g., a resin bead). The subsequent reaction steps are carried out on the solid support, and excess reagents and by-products are easily removed by washing. The final products are then cleaved from the support for screening. This "mix-and-split" approach allows for the rapid generation of thousands of unique compounds.

A representative design for a combinatorial library of this compound analogues is presented in the table below, showcasing the diversity that can be achieved by varying the substituents on the terminal phenyl ring.

| Library Position | R1 (Position 2) | R2 (Position 3) | R3 (Position 4) |

| Core Scaffold | H | H | H |

| Building Blocks | H, F, Cl, CH3, OCH3 | H, F, Cl, Br, CF3 | H, F, Cl, CH3, OCH3, NO2 |

By systematically combining these building blocks, a large and diverse library of analogues can be synthesized and screened to identify compounds with desired properties, thereby elucidating key structure-activity relationships.

Biological Activity and Molecular Target Engagement of 1 4 Methylsulfonyl Phenyl 3 Phenylurea Analogues

Targeting Microbial Pathways: Inhibition of Plasmodium falciparum Isoprenoid Biosynthesis (IspD)

A comprehensive review of scientific literature reveals no specific studies or published data on the activity of 1-(4-(methylsulfonyl)phenyl)-3-phenylurea or its direct analogues as inhibitors of Plasmodium falciparum IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase). Consequently, information regarding its mechanism of action, inhibitory potency, cellular efficacy, or any discrepancies between on-target and whole-cell activities within this specific context is not available. While other chemical classes, such as those with (bis)urea and (bis)thiourea polyamine structures, have been explored for antimalarial properties, these are structurally distinct from the subject compound. nih.gov

There is no available research describing the mechanism of action for this compound within the MEP pathway of Plasmodium falciparum.

No data has been published regarding the in vitro enzymatic inhibition potency (IC50 values) of this compound or its analogues against the IspD enzyme.

There is no available information on the cellular efficacy of this compound or its analogues against any strains of Plasmodium falciparum.

As no on-target or whole-cell activity data for Plasmodium falciparum has been reported, a discussion of discrepancies is not possible.

Modulation of Eukaryotic Enzymatic Systems

While information on the antimalarial activity of this compound is absent, research has been conducted on the broader class of 4-methylsulfonylphenyl derivatives, demonstrating their activity as modulators of key eukaryotic enzymes involved in inflammation.

The 4-methylsulfonylphenyl moiety is a key structural feature of several selective Cyclooxygenase-2 (COX-2) inhibitors. Studies on various derivatives incorporating this group have shown potent and preferential inhibition of the COX-2 isoform over COX-1. nih.gov

A series of novel 4-methylsulfonylphenyl derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The investigation revealed that several of these analogues displayed significant preferential inhibition of COX-2. nih.gov The in vitro inhibitory activities were determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). The results for representative compounds from the study highlight a clear preference for the COX-2 enzyme. nih.gov For instance, compound 4 from the study showed a COX-1 IC50 of 21.1 µM and a COX-2 IC50 of 0.17 µM, resulting in a selectivity index of 124. nih.gov Similarly, compounds 6b and 6e demonstrated even higher selectivity with indices of 131 and 119, respectively. nih.gov This preferential action is a sought-after characteristic for anti-inflammatory agents, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

The table below summarizes the in vitro COX inhibition data for selected 4-methylsulfonylphenyl analogues. nih.gov

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| 4 | 21.1 | 0.17 | 124 |

| 6b | 23.6 | 0.18 | 131 |

| 6e | 19.1 | 0.16 | 119 |

This table is generated based on data from a study on novel 4-methylsulfonylphenyl derivatives, which are analogues of the core structure of interest. nih.gov

Carbonic Anhydrase (CA) Inhibition

Certain sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase (CA) isozymes. A series of aromatic benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties were synthesized and tested for their inhibitory activity against human CA (hCA) isozymes I, II, and IX. nih.gov These compounds displayed a range of inhibitory constants against the different isozymes, with K(I)s from 31-8500 nM for hCA I, 14-765 nM for hCA II, and 1.0-640 nM for the tumor-associated hCA IX. nih.gov

In another study, fluorinated phenylsulfamates were prepared and found to be more potent inhibitors of the tumor-associated CA IX and XII isozymes compared to the cytosolic CA I and II. nih.gov These compounds exhibited K(I)s in the range of 2.8-47 nM for CA IX and 1.9-35 nM for CA XII, with some showing selectivity for CA IX over CA II. nih.gov

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation by Related Urea (B33335) Derivatives

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. researchgate.netnih.gov Several urea derivatives have been shown to modulate this pathway. For instance, N,Nʹ-diarylurea derivatives have been found to inhibit the growth of non-small-cell lung cancer (NSCLC) cells by targeting the Akt/GSK-3β/c-Myc signaling pathway. researchgate.net

Recent research has also focused on pyrimidine-urea compounds as potential inhibitors of the PI3K/Akt/mTOR pathway. nih.gov These compounds are designed to combine the known anti-tumor properties of pyrimidine (B1678525) derivatives with the diverse biological activities of urea derivatives. nih.gov The rationale is that inhibiting this pathway can restore the sensitivity of tumor cells to chemotherapy and induce apoptosis. nih.gov

Interaction with Cellular Energy Metabolism and Membrane Transport

Induction of Mitochondrial Oxidative Phosphorylation (OxPhos) Uncoupling

Mitochondrial uncoupling is a process that dissociates substrate oxidation in the electron transport chain from ATP synthesis. youtube.comyoutube.com This leads to the dissipation of the proton gradient as heat. youtube.comyoutube.com This process can be induced by synthetic or natural uncoupling agents. nih.gov While specific studies on the direct mitochondrial uncoupling effects of this compound were not found, the general class of urea derivatives has been implicated in this process. For example, 1,3-bis(3,5-dichlorophenyl)urea (B1682623) is a known protonophore that can act as a mitochondrial uncoupler. nih.gov The induction of uncoupling can lead to a decrease in mitochondrial membrane potential and ATP production, which in turn can activate cellular stress responses. nih.govnih.gov

Mechanism of Fatty Acid-Activated Proton Transport Across Lipid Bilayers

The transport of fatty acids across lipid bilayers is a fundamental biological process. nih.gov In the context of mitochondrial uncoupling, uncoupling proteins (UCPs) can facilitate the transport of fatty acid anions across the inner mitochondrial membrane. nih.gov The protonated fatty acid can then diffuse back across the membrane, resulting in a net transport of protons and uncoupling of oxidative phosphorylation. nih.gov This "cycling protonophore" mechanism suggests that the protein itself is an anion transporter, and the fatty acid acts as the proton carrier. nih.gov This process is distinct from the direct transport of protons by the protein.

Receptor-Mediated Biological Effects

The N-formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor, plays a critical role in mediating inflammatory responses. google.com It is expressed on various inflammatory cells, including monocytes, neutrophils, and T cells, and is involved in leukocyte trafficking during inflammation. google.com FPRL-1 is a promiscuous receptor, responding to a wide array of ligands, which can trigger either pro-inflammatory or anti-inflammatory signaling cascades. google.com This dual functionality makes it a significant target for the development of therapeutic agents aimed at resolving excessive inflammatory responses. google.com

Novel 1-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea derivatives have been identified as potent and selective modulators of the FPRL-1 receptor. google.com These compounds are of interest for their potential therapeutic applications in diseases where modulation of FPRL-1 can be beneficial. google.com The term "modulator" in this context encompasses a range of activities including receptor agonists, antagonists, inverse agonists, and partial agonists. google.com Activation of FPRL-1 by certain ligands has been shown to produce anti-inflammatory effects by inhibiting the migration of polymorphonuclear neutrophils and eosinophils, while stimulating monocyte migration to clear apoptotic cells. google.com

Further research into tetrahydroisoquinoline derivatives has revealed their potential as selective antagonists for other receptors as well, such as the transient receptor potential melastatin 8 (TRPM8) channel, indicating the broad utility of this chemical scaffold. nih.gov For TRPM8, structure-activity relationship studies highlighted the necessity of the urea function and the tetrahydroisoquinoline system for activity. nih.gov

Broader Spectrum Biological Activities of Related Urea Compounds

Urea-containing compounds have been a subject of investigation for their potential anticonvulsant properties. A series of N-phenyl-N'-pyridinylureas were examined for their effectiveness against seizures. nih.gov Extensive structure-activity relationship (SAR) studies identified the N-(2,6-disubstituted-phenyl)-N'-(4-pyridinyl)urea series as demonstrating optimal activity. nih.gov One compound from this series, designated as 37, showed a particularly promising anticonvulsant profile, being effective against seizures induced by maximal electroshock (MES). nih.gov However, it did not provide protection against clonic seizures induced by pentylenetetrazol. nih.gov This pharmacological profile suggests a potential therapeutic use for generalized tonic-clonic and partial seizures. nih.gov

In a separate line of research, novel series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and synthesized to evaluate their anticonvulsant activities. nih.gov These compounds were tested in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov A number of these compounds exhibited anti-MES activity at administered doses. nih.gov Compound 4g from this series was identified as the most promising, with significant potency against both MES- and PTZ-induced seizures. nih.gov Further investigation suggested that its mechanism of action may involve, at least in part, an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

| Compound Series | Key Findings | Seizure Model | Reference |

|---|---|---|---|

| N-phenyl-N'-pyridinylureas | Compound 37 showed the best overall anticonvulsant profile. | Maximal Electroshock (MES) | nih.gov |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | Compound 4g was the most promising, with an ED50 of 23.7 mg/kg in the MES model and 18.9 mg/kg in the scPTZ model. | Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) | nih.gov |

The potential for compounds with structures related to phenylurea in the treatment of depression has also been explored. One study focused on (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722) (4a ), a novel 5-HT3 receptor antagonist, and its antidepressant-like activity in rodent models. nih.gov The findings from these preliminary investigations suggest that compound 4a exhibits antidepressant-like effects. nih.gov

Another area of research has been on 3-phenyl-1-indanamines, which have been synthesized and tested for their potential antidepressant activity. nih.gov These compounds were evaluated for their ability to inhibit the uptake of key neurotransmitters: dopamine, norepinephrine, and serotonin (B10506). nih.gov The trans isomers were generally found to be potent inhibitors of the uptake of all three neurotransmitters, while the cis isomers showed a preference for inhibiting serotonin uptake. nih.gov The affinity for the dopamine-uptake site was particularly sensitive to the substitution pattern on the aromatic ring, with 3',4'-dichloro substituted compounds showing the highest potency. nih.gov

| Compound/Series | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|

| (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a) | 5-HT3 Receptor Antagonist | Exhibited antidepressant-like activity in rodent models. | nih.gov |

| 3-Phenyl-1-indanamines | Inhibition of Dopamine, Norepinephrine, and Serotonin Uptake | Trans isomers were potent inhibitors of all three neurotransmitters; cis isomers were preferential for serotonin. | nih.gov |

Fusarium oxysporum is a plant pathogenic fungus that can cause significant crop damage. nih.gov Research into compounds with antifungal properties has included those with structural similarities to urea. For instance, brassinin (B1667508) analogs derived from l-tryptophan, including N,N′-dialkylthiourea derivatives, were synthesized and evaluated for their antifungal activity against Fusarium oxysporum. mdpi.com The results indicated that the addition of a dithiocarbamate (B8719985) group increased the inhibitory effect on the fungus. mdpi.com The study suggested that compounds with this structural feature could be considered promising antifungal agents. mdpi.com

Other studies have also highlighted the potential of various chemical structures in combating fungal pathogens. A new phenyl derivative of pyranocoumarin (B1669404) (PDP), isolated from Psoralea corylifolia seeds, demonstrated in vitro antifungal activity against Fusarium species, including F. oxysporum. nih.gov Molecular docking studies proposed a hypothetical mechanism involving the inhibition of trichothecene (B1219388) 3-O-acetyltransferase, an enzyme crucial for the fungus. nih.gov Additionally, some analogues of 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one have shown potential in inhibiting the growth of Aspergillus flavus, another common fungus. researchgate.net

| Compound/Series | Target Pathogen | Key Findings | Reference |

|---|---|---|---|

| N,N′-dialkylthiourea derivatives | Fusarium oxysporum | Addition of a dithiocarbamate group increased the inhibitory effect. | mdpi.com |

| Phenyl derivative of pyranocoumarin (PDP) | Fusarium oxysporum | Showed potent antifungal activity with a proposed mechanism of inhibiting trichothecene 3-O-acetyltransferase. | nih.gov |

| 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-one analogues | Aspergillus flavus | Some analogues showed potential inhibition. | researchgate.net |

Structure Activity Relationship Sar Investigations of 1 4 Methylsulfonyl Phenyl 3 Phenylurea Derivatives

Systematic Exploration of Substituent Effects on Biological Potency

The biological activity of 1-(4-(methylsulfonyl)phenyl)-3-phenylurea derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. A systematic investigation into these effects is crucial for optimizing potency.

The substitution pattern on both the phenyl ring of the urea (B33335) moiety and the methylsulfonylphenyl ring plays a critical role in determining the biological activity. Research on related phenylurea and sulfonylurea compounds has demonstrated that the introduction of various functional groups can lead to significant changes in potency.

For instance, in studies on analogous Phenylmethylenehydantoins (PMHs), the introduction of alkyl, halogeno (such as chloro), trifluoromethyl, and alkoxyl groups onto the phenyl ring resulted in good anticonvulsant activity. nih.gov Conversely, the presence of polar groups like nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) on PMHs led to compounds that were less active or inactive. nih.gov Similarly, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, the addition of a five- or six-carbon chain significantly enhanced their inhibitory activity against the complement system. nih.gov

In the context of anticancer activity, a study on 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, which share the sulfonylurea core, found that specific halogen substitutions were beneficial. nih.gov The compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide showed a good activity profile and selectivity against leukemia, colon cancer, and melanoma cell lines. nih.gov This highlights the importance of halogen atoms on the phenyl rings for enhancing anticancer potency.

The table below summarizes the general impact of different substituent types on the biological activity of analogous phenylurea and sulfonylurea compounds.

| Substituent Type | General Effect on Potency | Example Compound Class |

| Alkyl Groups | Generally Favorable | Phenylmethylenehydantoins nih.gov |

| Halogen Groups | Generally Favorable | Pyridine-3-sulfonamides nih.gov, Phenylmethylenehydantoins nih.gov |

| Trifluoromethyl | Favorable | Phenylmethylenehydantoins nih.gov |

| Alkoxyl Groups | Favorable | Phenylmethylenehydantoins nih.gov |

| Polar Groups (-NO₂, -CN, -OH) | Unfavorable | Phenylmethylenehydantoins nih.gov |

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the biological activity of this compound derivatives. These effects can alter the molecule's charge distribution, dipole moment, and ability to interact with its biological target.

Studies on related aromatic compounds have shown a correlation between the electronic nature of substituents and their effects. For example, in a series of naphthalene (B1677914) derivatives, electron-withdrawing groups tended to shift NMR signals downfield, while electron-donating groups caused an upfield shift, indicating a direct influence on the electronic environment of the aromatic ring. nih.gov This principle can be extended to SAR, where such electronic modulation can affect binding affinity.

In a study on a phenylalanine-incorporated cyclic peptide, a linear relationship was observed between the conformational free energies and the Hammett constants (σ) of substituents at the 4-position of a phenyl ring. nih.gov Electron-donating substituents, which enhanced CH-π interactions, promoted a more folded and stable peptide structure. nih.gov This suggests that for this compound derivatives, electron-donating groups on the phenyl rings could potentially stabilize a bioactive conformation, leading to higher potency. Conversely, electron-withdrawing groups might destabilize such a conformation. nih.gov

Theoretical studies on other D-A (donor-acceptor) type molecules have also shown that substitution with various groups can enhance molecular properties like dipole moments and hyperpolarizabilities, which are dependent on electronic effects. physchemres.org

In studies of related 4-phenyl-1-arylsulfonylimidazolidinones, the sulfonyl moiety is integral to their cytotoxic activity against cancer cell lines. nih.gov Modifications to the aryl group attached to the sulfonyl linker directly impact potency. nih.gov This suggests that the sulfonyl group in this compound is not merely a passive linker but an active participant in ligand-target interactions. Its strong electron-withdrawing nature influences the charge distribution across the entire molecule.

Furthermore, research on pyridine-3-sulfonamides highlights the importance of the sulfonamide linkage for anticancer activity. nih.gov The general structure of these active compounds involves a sulfonyl group bridging a pyridine (B92270) ring and a urea moiety, underscoring the significance of this type of linker in designing bioactive molecules. nih.gov

The position of substituents on the phenyl rings can dramatically alter the biological activity of this compound derivatives. Moving a substituent from one position to another can change the molecule's shape, steric profile, and the way it fits into a target's binding site.

In a study on 4-phenyl-1-arylsulfonylimidazolidinones, the position of substituents on the benzenesulfonyl ring had a clear effect on cytotoxicity. nih.gov For a series with substituents at the 4-position, a quantitative structure-activity relationship (QSAR) showed that the volume of the substituent was well-correlated with activity. nih.gov Interestingly, a small substituent at the 3-position was found to further increase activity, indicating that positional changes can lead to significant potency modulation. nih.gov

This demonstrates that for derivatives of this compound, the specific placement of functional groups is a critical consideration in drug design. Isomers with identical substituents but at different positions on the phenyl rings are likely to exhibit varied biological activities.

Rational Design Strategies for Enhanced Target Selectivity and Potency

The development of highly potent and selective derivatives of this compound often relies on rational design strategies. These approaches use structural information and computational methods to guide the synthesis of improved compounds.

One powerful technique is fragment-based drug design. This involves identifying small molecular fragments that bind to specific pockets of a target protein. These fragments can then be grown or linked together to create a larger, more potent inhibitor. This approach has been successfully used to design inhibitors for metallohydrolases, where fragments helped to map out new binding sites and provided scaffolds for novel inhibitors. nih.gov

In silico docking and modeling are also central to rational design. nih.gov By simulating how a molecule like this compound and its analogs fit into the active site of a target protein, researchers can predict which modifications are likely to improve binding affinity. This was effectively used in the development of phenyl-urea-based inhibitors of Penicillin-Binding Protein 4 (PBP4), where modeling guided the synthesis of analogs with enhanced activity. nih.gov

Furthermore, the optimization of linker chemistry is a key strategy. In the design of imaging agents targeting the prostate-specific membrane antigen (PSMA), different linkers were used to connect a targeting moiety to a fluorescent dye. johnshopkins.edu The choice of linker significantly impacted tumor uptake and tissue selectivity, demonstrating that the linker is not just a spacer but a critical component for optimizing biological properties. johnshopkins.edu

The table below outlines some rational design strategies and their applications.

| Strategy | Description | Application Example |

| Fragment-Based Design | Using small molecular fragments to build more potent ligands. | Design of metallohydrolase inhibitors. nih.gov |

| In Silico Docking & Modeling | Computer simulations to predict ligand-protein binding. | Development of PBP4 inhibitors. nih.gov |

| Linker Optimization | Modifying the chemical linker to improve properties. | Synthesis of PSMA-targeted imaging agents. johnshopkins.edu |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties. | In a study on Keap1-Nrf2 inhibitors, replacing acetate (B1210297) groups with tetrazoles resulted in a significant change in potency. nih.gov |

Conformational Preferences and Their Contribution to Ligand-Target Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For this compound derivatives, the relative orientation of the two phenyl rings and the planarity of the urea linkage are key determinants of biological activity.

The urea moiety can adopt different conformations, and the molecule as a whole has rotational freedom around the bonds connecting the phenyl rings to the urea group. The preferred conformation in solution can be influenced by intramolecular hydrogen bonding and steric interactions between substituents.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for studying conformational preferences in solution. mdpi.com Studies on similar diaryl compounds have used NOE data to determine the distances between protons and thus deduce the predominant molecular conformation. mdpi.com For example, in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, the presence or absence of certain cross-peaks in the NOESY spectrum indicated different spatial arrangements of the aryl rings. mdpi.com

Quantum-chemical calculations can also be used to determine the energies of different conformations and predict the most stable ones. researchgate.net Such calculations have been used to study Z,E-isomerization in related N-arylthio-1,4-benzoquinonimines, revealing the energy barriers for conformational changes. researchgate.net

The ability of a this compound derivative to adopt a specific low-energy conformation that is complementary to the binding site of its target protein is essential for high-affinity binding and, consequently, high biological potency. Understanding these conformational preferences is therefore a crucial aspect of rational drug design.

Molecular Docking Analyses of Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound and its analogues fit into the binding site of a target protein.

The diaryl urea scaffold, a core feature of this compound, is recognized as a privileged structure in medicinal chemistry, particularly for its ability to target protein kinases. nih.govresearchgate.net These compounds often function as Type II kinase inhibitors, which bind to the kinase in its inactive "DFG-out" conformation. This binding typically occurs in a hydrophobic pocket adjacent to the ATP-binding site. researchgate.netmdpi.com

The binding site for diaryl ureas is characterized by specific regions that accommodate different parts of the ligand:

Hinge Region: The central urea moiety is crucial for forming anchoring hydrogen bonds with conserved residues in the hinge region of the kinase. mdpi.com

DFG Motif: The diaryl urea structure commonly forms one or two hydrogen bonds with the side chain of a conserved glutamic acid and another with the backbone amide of a conserved aspartic acid within the DFG (Asp-Phe-Gly) motif. nih.govresearchgate.net

Hydrophobic Pockets: The two aryl rings, in this case, the phenyl and the methylsulfonylphenyl groups, extend into adjacent hydrophobic pockets, where they form critical nonbonded interactions that contribute significantly to binding affinity and selectivity. mdpi.com

While the specific compound this compound is a general structure, studies on its analogues targeting various enzymes reveal specific binding site characteristics:

Plasmodium falciparum IspD (PfIspD): Computational studies on urea-based inhibitors targeting PfIspD, an enzyme in the MEP pathway for isoprenoid biosynthesis, have explored different binding sites. mdpi.com Some inhibitors are predicted to bind within the CTP (cytidine triphosphate) active site, mimicking the interactions of the natural substrate. nih.gov In contrast, other urea-containing compounds have been shown to act via an allosteric inhibition mechanism, binding to a site distinct from the CTP active site and influencing the enzyme's catalytic activity noncompetitively. mdpi.com

Cyclooxygenase-2 (COX-2): The 4-(methylsulfonyl)phenyl group is a key pharmacophore found in many selective COX-2 inhibitors. Docking studies show this moiety inserting into a specific, hydrophobic side pocket within the COX-2 active site, an area not readily accessible in the COX-1 isoform, thus conferring selectivity.

Phosphoinositide 3-kinase alpha (PI3Kα): For PI3Kα inhibitors, the binding site is located in the catalytic kinase domain. Docking studies of analogous compounds show interactions with key residues such as Val851, which is a crucial "gatekeeper" residue, and the formation of hydrogen bonds with the hinge region residues. Hydrophobic interactions with residues like Ile932 and Ile963 are also important for stabilizing the ligand within the binding pocket. nih.gov

Molecular docking simulations predict both the binding pose (mode) and the strength of the interaction, often expressed as a scoring function or binding energy. For the diaryl urea class, the binding mode is consistently defined by the synergistic interplay of hydrogen bonds and non-covalent π-interactions. mdpi.com

The central urea core acts as a rigid hydrogen bond donor and acceptor, forming strong, directional bonds with the protein backbone. nih.gov The terminal aryl rings are responsible for a variety of stabilizing π-interactions within hydrophobic sub-pockets. mdpi.com The nature and substitution of these rings are critical for modulating binding affinity and target selectivity.

| Interaction Type | Involved Ligand Moiety | Typical Interacting Residues | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bonding | Urea N-H and C=O | Glu, Asp, Hinge Backbone | -6.0 to -32.0 |

| π–π Stacking | Aromatic Rings | Phe, Tyr, Trp, His | -3.0 to -6.0 |

| CH–π Interactions | Aromatic Rings | Ala, Val, Leu, Ile | -2.5 to -5.0 |

| Cation–π Interactions | Aromatic Rings | Lys, Arg | Variable, can be significant |

Data synthesized from studies on diaryl urea-protein complexes. mdpi.com

Docking scores for various diaryl urea analogues against kinase targets often show favorable binding energies, which correlate with their observed inhibitory activity. For example, docking of novel diaryl urea derivatives into the B-Raf kinase binding site showed that the compounds were well-accommodated, indicating their potential as inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated physiological environment. nih.gov For diaryl urea analogues, MD simulations are frequently performed following docking studies to validate the predicted binding pose and analyze the durability of key interactions. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, which govern its geometry, stability, and reactivity.

DFT studies on phenylurea herbicides and other diaryl urea analogues have provided detailed information on their molecular structure and electronic properties. researchgate.netnih.gov These calculations are used to determine a variety of molecular and electronic descriptors.

Key parameters calculated via DFT include:

Optimized Molecular Geometry: DFT accurately predicts bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For diaryl ureas, the urea oxygen and the sulfonyl oxygens are typically regions of high negative potential, making them key sites for hydrogen bond acceptance.

Chemical Reactivity Descriptors: DFT calculations can yield global reactivity descriptors such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which help to quantify the molecule's chemical behavior. mdpi.com

| Calculated Property | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions (e.g., H-bonding). |

| Global Reactivity Descriptors (Hardness, Softness) | Quantifies the chemical behavior and stability of the molecule. |

| Mulliken Atomic Charges | Describes the charge distribution on each atom. |

| NBO Analysis | Reveals stabilizing intramolecular charge-transfer interactions. |

Table summarizing common parameters derived from DFT studies on urea-based compounds. researchgate.netnih.govmdpi.com

In Silico Approaches for Compound Optimization and Lead Discovery

Computational methods are integral to the process of transforming an initial hit compound into a viable drug candidate (lead optimization). For a scaffold like this compound, various in silico strategies can be employed.

Structure-Activity Relationship (SAR) Guided Design: Computational models help rationalize SAR data. By docking a series of analogues into a target's binding site, chemists can understand why certain substitutions increase activity while others decrease it. For instance, modifying the substitution pattern on the phenyl rings of a diaryl urea can optimize van der Waals and π-stacking interactions within the hydrophobic pockets of a kinase, leading to enhanced potency and selectivity. nih.govtbzmed.ac.ir

Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features required for a molecule to be biologically active at a specific target. mdpi.com Based on a set of known active diaryl urea inhibitors, a pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, can then be used to screen large virtual libraries to identify novel compounds with different chemical scaffolds but the same essential features for activity. nih.gov

Fragment-Based Lead Discovery (FBLD): In silico FBLD involves using computational methods to guide the optimization of small molecular fragments. nih.gov A core fragment like phenylurea could be "grown" by computationally suggesting additions that extend into unoccupied pockets of the binding site. researchgate.net Alternatively, two different fragments binding in adjacent sites could be computationally "linked" to create a single, more potent molecule.

De Novo Design and Virtual Screening: Advanced algorithms can design novel molecules from scratch (de novo) to fit the constraints of a target's active site. tbzmed.ac.ir Furthermore, large databases of commercially available or synthetically accessible compounds can be computationally screened (virtual screening) against a target protein to prioritize a smaller, more manageable set of compounds for experimental testing, accelerating the discovery of new leads. mdpi.com

Virtual Screening Methodologies

Virtual screening has emerged as a powerful computational technique in drug discovery to identify promising lead compounds from large databases. For this compound and its analogues, which belong to the broader class of diaryl ureas, virtual screening methodologies have been instrumental in elucidating their mechanism of action and identifying novel derivatives with enhanced potency and selectivity. Diaryl ureas are recognized as a versatile scaffold in medicinal chemistry, particularly as kinase inhibitors. nih.gov

The fundamental principle behind the virtual screening of diaryl ureas involves leveraging their common structural features to predict their binding affinity to various protein targets. The urea moiety is crucial for forming anchoring hydrogen bonds, while the aromatic rings at either end engage in essential nonbonded π-π stacking interactions within hydrophobic pockets of the target proteins. nih.gov

A common approach begins with the development of a three-dimensional (3D) quantitative pharmacophore model. This model is constructed from a training set of structurally diverse substituted ureas with known inhibitory activity against a specific target, such as Raf-1 kinase. nih.gov The validity of the pharmacophore model is then rigorously tested to ensure its predictive power. Subsequently, this validated model is used as a 3D query to screen virtual databases of chemical compounds. The retrieved "hits" are then prioritized based on their predicted biological activities.

Following the initial pharmacophore-based screening, molecular docking studies are frequently employed to refine the results. nih.gov Docking simulations predict the preferred orientation of a ligand when bound to a protein target and estimate the strength of the interaction, often expressed as a docking score or binding energy. For instance, in the search for Raf-1 kinase inhibitors, molecular docking was used to analyze the binding modes of the hits obtained from the pharmacophore screening. nih.gov This dual approach helps in identifying compounds that not only match the pharmacophoric features but also exhibit favorable binding interactions with the active site of the target protein.

Structure-based virtual screening is another key methodology that has been successfully applied to discover novel inhibitors, including those targeting cyclin-dependent kinase 9 (CDK9). rsc.org This method utilizes the 3D structure of the target protein to screen for compounds that can fit into the binding site. Virtual high-throughput screening of large compound libraries, such as the ZINC database, can identify initial hits with kinase inhibitor characteristics. rsc.org These hits are then subjected to further computational analysis, such as absolute binding free energy calculations, to more accurately predict their binding affinities.

The insights gained from these virtual screening methodologies are crucial for the rational design of new and more potent analogues of this compound. By understanding the key molecular interactions and structural requirements for binding to specific targets, medicinal chemists can strategically modify the lead compound to improve its therapeutic properties.

| Virtual Screening Technique | Protein Target Example | Key Findings/Application |

| Pharmacophore Modeling | Raf-1 Kinase | Development of a 3D quantitative model from substituted ureas to identify potential leads with good estimated activities and binding modes. nih.gov |

| Molecular Docking | Adenosine A2A Receptor | Understanding the binding interactions of urea/thiourea derivatives to guide the development of selective antagonists. nih.gov |

| Structure-Based Virtual Screening | Cyclin-Dependent Kinase 9 (CDK9) | High-throughput screening of compound databases to discover novel kinase inhibitors, followed by binding free energy calculations. rsc.org |

| Machine Learning-Aided Screening | FLT3 Protein Kinase | Bioactive predictions and screening to design and evaluate novel urea derivatives as potent FLT3 inhibitors. nih.gov |

Conclusion

1-(4-(Methylsulfonyl)phenyl)-3-phenylurea is a compound of significant interest in medicinal chemistry. Its structural features, particularly the diarylurea scaffold and the methylsulfonyl substituent, are hallmarks of a class of molecules with proven therapeutic efficacy, especially in the field of oncology. While direct biological data for this specific compound is limited in the public domain, the extensive body of research on analogous compounds strongly suggests its potential as an antiproliferative agent, likely acting through the inhibition of protein kinases. Further investigation into the synthesis of derivatives and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to pave the way for the development of new and effective therapeutic agents.

Advanced Research Methodologies and Analytical Techniques for Urea Compounds

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of novel chemical entities. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Interactive Data Table: Representative ¹H and ¹³C NMR Spectral Data for Phenylurea Derivatives

While specific data for "1-(4-(Methylsulfonyl)phenyl)-3-phenylurea" is not provided, the following table illustrates typical chemical shifts for related phenylurea structures.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenylurea | DMSO-d₆ | 8.53 (s, 1H, NH), 7.41 (d, 2H, Ar-H), 7.22 (t, 2H, Ar-H), 6.90 (t, 1H, Ar-H), 5.88 (s, 2H, NH₂) | Not specified |

| 1-(4-Acetylphenyl)-3-(2-{[(5-chloro-2-hydroxybenzylidene)amino]}phenyl)urea | DMSO-d₆ | 11.62 (s, 1H), 9.79 (s, 1H), 8.89 (s, 1H), 8.46 (s, 1H), 8.13-8.12 (m, 1H), 8.00 (d, 1H), 7.90 (d, 2H), 7.60 (d, 2H), 7.44 (dd, 1H), 7.27-7.24 (m, 2H), 7.00 (d, 1H), 3.32 (s, 3H) | 196.3, 159.1, 158.0, 152.0, 144.3, 139.1, 133.3, 132.9, 130.5, 129.7, 129.3, 127.3, 123.1, 123.0, 122.2, 120.0, 118.5, 118.4, 117.2, 26.3 |

| 1-(2-{[(5-Bromo-2-hydroxybenzylidene)amino]}phenyl)-3-(4-chlorophenyl)urea | DMSO-d₆ | 11.67 (s, 1H), 9.51 (s, 1H), 8.87 (s, 1H), 8.34 (s, 1H), 8.11-8.09 (m, 2H), 7.55 (dd, 1H), 7.48 (dd, 2H), 7.31 (dd, 2H), 7.25-7.23 (m, 2H), 7.06 (ddd, 1H), 6.95 (d, 1H) | 159.0, 158.4, 152.2, 138.9, 138.7, 135.6, 133.5, 132.2, 128.7, 127.3, 125.4, 122.8, 119.9, 119.7, 118.9, 118.4, 110.5 |

Note: The data presented is for illustrative purposes based on related structures and not for the specific compound of focus. nih.govnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For "this compound," the molecular formula is C₁₄H₁₄N₂O₃S, corresponding to a monoisotopic mass of approximately 290.07 g/mol . nih.gov

In a mass spectrometer, the molecule is ionized and the resulting molecular ion (M⁺) is detected. The fragmentation of the molecular ion provides valuable clues about the compound's structure. Typical fragmentation patterns for phenylurea derivatives involve cleavage of the urea (B33335) bridge and fragmentation of the aromatic rings. nih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Significance |

| Molecular Ion (M⁺) | m/z ≈ 290.07 | Confirms the molecular weight of the compound. |

| Fragmentation | Fragments corresponding to the phenyl isocyanate and 4-(methylsulfonyl)aniline (B1202210) moieties. | Provides structural information and confirms the connectivity of the molecule. |

Note: The fragmentation data is predicted based on the known fragmentation patterns of similar urea compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea group, the C=O (carbonyl) stretching of the urea, and the S=O stretching of the sulfonyl group.

The IR spectrum of the parent compound, phenylurea, shows characteristic peaks for the N-H and C=O functional groups. nih.gov For the target compound, additional strong absorptions would be expected for the sulfonyl group.

Interactive Data Table: Characteristic IR Absorption Frequencies for Urea and Sulfonyl Compounds

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Urea) | 3400 - 3200 |

| C=O Stretch (Urea) | 1700 - 1630 |

| S=O Stretch (Sulfonyl) | 1350 - 1300 and 1160 - 1120 |

| C-N Stretch | 1400 - 1200 |

| Aromatic C-H Stretch | 3100 - 3000 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Crystallographic Analysis of Urea Derivatives (e.g., X-ray Diffraction)

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. For urea derivatives, this analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for "this compound" is not publicly available, a study on the related compound, 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea, reveals how these molecules pack in the solid state. nih.gov The study showed that the compound crystallizes in the monoclinic space group P2₁/n. nih.gov Such studies are crucial for understanding the supramolecular chemistry of these compounds, which can influence their physical properties and biological activity.

Enzymatic Assay Development and Application

Enzymatic assays are laboratory methods for measuring enzymatic activity. They are vital for studying how compounds like "this compound" might interact with specific enzymes.

While there is no specific information available on the use of "this compound" in an MS-based enzymatic assay for IspD activity, MS-based assays are a powerful tool for studying enzyme kinetics and inhibition. These assays offer high sensitivity and selectivity, allowing for the direct measurement of substrate consumption and product formation without the need for labeled substrates. tandfonline.comnih.gov

In a typical MS-based enzymatic assay, the reaction mixture is introduced into the mass spectrometer at different time points, and the ions corresponding to the substrate and product are monitored. This allows for the determination of reaction rates and the evaluation of potential inhibitors. For urea compounds, LC-MS/MS methods have been developed to determine their concentration in various matrices. tandfonline.com These methods often use isotopically labeled internal standards, such as ¹³C¹⁵N₂-urea, to ensure accurate quantification. tandfonline.com

Fluorescence Resonance Energy Transfer (FRET) Based Enzymatic Assays (e.g., for PI3Kα)

Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent interaction between the electronic excited states of two dye molecules. In a FRET-based enzymatic assay, a donor fluorophore and an acceptor fluorophore are involved. The assay is designed such that the enzymatic activity brings the two fluorophores into close proximity, allowing for energy transfer from the excited donor to the acceptor. This results in a detectable change in the fluorescence emission of the system.

For an enzyme like Phosphoinositide 3-kinase alpha (PI3Kα), a FRET-based assay can be designed to measure its kinase activity. nih.gov The assay typically involves a substrate peptide or lipid that is labeled with one fluorophore, and an antibody that recognizes the phosphorylated product is labeled with the second fluorophore. When the enzyme phosphorylates the substrate, the antibody binds, bringing the donor and acceptor fluorophores close enough for FRET to occur. Inhibitors of the enzyme will prevent this phosphorylation, leading to a decrease in the FRET signal.

Time-Resolved FRET (TR-FRET) is an advanced application of this technology that helps to reduce background fluorescence from compounds or assay components. nih.gov TR-FRET uses long-lifetime lanthanide donors, which allows for a time delay between excitation and fluorescence detection, thereby minimizing interference. nih.govyoutube.com This technique is particularly suitable for high-throughput screening (HTS) of chemical libraries to identify potential inhibitors. nih.gov Competitive TR-FRET binding assays have also been developed to measure the binding affinity of inhibitors to kinases like PI3K. fishersci.com

While no specific FRET assay data for this compound against PI3Kα is publicly available, the general methodology is well-established for screening kinase inhibitors. The principle of a TR-FRET assay for a generic kinase is outlined below.

Table 1: Principle of a TR-FRET Kinase Assay

| Step | Description |

| 1. Reaction Setup | The kinase, a biotinylated substrate, and the test compound (e.g., this compound) are incubated with ATP. |

| 2. Phosphorylation | If the compound is not an inhibitor, the kinase transfers a phosphate (B84403) group from ATP to the substrate. |

| 3. Detection | A europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor) are added. |

| 4. FRET Signal | If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and allophycocyanin into proximity, generating a FRET signal. |

| 5. Inhibition | An active inhibitor prevents phosphorylation, leading to no or reduced FRET signal. |

Cellular and Biochemical Assay Implementation

Whole-cell activity assays are crucial for identifying compounds with potential therapeutic effects against pathogenic organisms. These assays assess the ability of a compound to inhibit the growth or viability of a pathogen within a cellular context. For parasitic diseases like malaria, Chagas disease, and leishmaniasis, these screens are a primary method for hit discovery. nih.govacs.orgnih.gov

The general workflow for a whole-cell assay in a pathogen model involves:

Culturing the pathogen, often within a host cell line.

Treating the infected cells with various concentrations of the test compound.

Incubating for a defined period.

Measuring pathogen viability using methods such as fluorometric DNA staining, colorimetric assays based on metabolic activity, or reporter gene expression. nih.gov

For instance, in Plasmodium falciparum (the malaria parasite), a common assay uses a DNA-intercalating dye to quantify parasite growth. nih.gov For Trypanosoma cruzi (the causative agent of Chagas disease), assays may rely on the expression of a reporter gene like β-galactosidase in the parasite. nih.gov While this compound is listed as having biological activity, specific data from whole-cell pathogen assays are not detailed in publicly available literature. nih.gov However, related structures, such as other phenylthiourea (B91264) derivatives, have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov

Mitochondria are central to cellular metabolism and apoptosis, making them a key target for therapeutic intervention and a subject of toxicity screening. thermofisher.com A critical indicator of mitochondrial health is the mitochondrial membrane potential (MMP). thermofisher.comnih.govdomainex.co.uk Disruption of the MMP is an early event in apoptosis and a sign of mitochondrial dysfunction. thermofisher.com

Mitochondrial depolarization assays typically use cationic fluorescent dyes that accumulate in healthy, polarized mitochondria. thermofisher.comspringernature.com When the MMP is lost, the dye is dispersed throughout the cell, leading to a change in fluorescence that can be quantified.

Table 2: Common Fluorescent Probes for Mitochondrial Membrane Potential

| Probe | Mechanism | Readout |

| TMRM/TMRE | Accumulates in polarized mitochondria, exhibiting red fluorescence. Depolarization leads to decreased fluorescence. | Change in fluorescence intensity. nih.gov |

| JC-1 | Forms red fluorescent aggregates in polarized mitochondria and exists as green fluorescent monomers in the cytoplasm and in depolarized mitochondria. | Ratio of red to green fluorescence. researchgate.net |

These assays can be adapted for high-throughput formats to screen for compounds that affect mitochondrial function. nih.govspringernature.com Although no specific data exists for the effect of this compound on mitochondrial depolarization, this type of assay would be a standard method to evaluate its potential effects on cellular bioenergetics and viability. researchgate.net

Apoptosis, or programmed cell death, is a critical process in development and disease. Many anticancer drugs function by inducing apoptosis in tumor cells. nih.govmdpi.com There are several assays to detect and quantify apoptosis, each targeting different stages of the process. plos.org

One of the most common methods is the Annexin V assay. plos.orgmdpi.com In early apoptosis, a lipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorophore (like FITC) for detection by flow cytometry or fluorescence microscopy. mdpi.com Propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, is often used in conjunction with Annexin V to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). mdpi.com

Other apoptosis assays include:

Caspase Activity Assays: These measure the activity of caspases, a family of proteases that are key executioners of apoptosis.

TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

While the induction of apoptosis is a known mechanism for some anticancer compounds, there is no specific published data demonstrating that this compound induces apoptosis. acs.org

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds for a specific biological activity. nih.govresearchgate.net HTS campaigns are employed to identify "hits"—compounds that demonstrate activity in a primary assay. These hits then undergo further validation and optimization.

The development of a robust HTS assay is critical and involves several considerations:

Assay Format: The assay must be amenable to miniaturization (e.g., 384- or 1536-well plates) and automation. nih.gov

Detection Method: Homogeneous assays ("mix-and-read") are preferred as they simplify the workflow. nih.gov Common detection technologies include fluorescence, luminescence, and TR-FRET. nih.govresearchgate.net

Statistical Validity: The assay must have a good signal-to-background ratio and low variability, often quantified by the Z'-factor. nih.gov

Urea-based compounds are frequently found in kinase inhibitor libraries due to the ability of the urea moiety to form key hydrogen bonds within the kinase active site. researchgate.net HTS campaigns have been instrumental in the discovery of potent and selective urea-based kinase inhibitors. researchgate.netnih.gov For example, HTS has been used to identify inhibitors of Rho-kinase (ROCK) and other kinases implicated in various diseases. nih.govwiley.com While this compound may be included in such screening libraries, specific HTS data leading to its identification as a hit for a particular target are not publicly documented. nih.gov Another compound with a methylsulfonyl phenyl group, BAY 85-8501, was identified as a potent inhibitor of human neutrophil elastase through medicinal chemistry efforts that likely involved screening. nih.gov

Q & A

Q. What protocols assess the compound’s stability under physiological or storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Test photostability via exposure to UV light (ICH Q1B guidelines).

- Simulate metabolic degradation using liver microsomes (phase I/II enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.